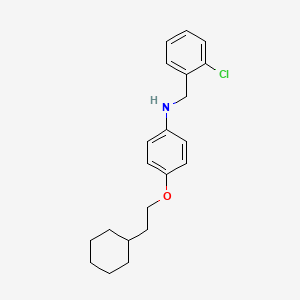

N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline

Description

N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is a synthetic aniline derivative featuring a 2-chlorobenzyl substituent on the amine group and a 2-cyclohexylethoxy group para to the amine on the aromatic ring. The addition of the 2-chlorobenzyl group likely modifies its pharmacokinetic and pharmacodynamic properties, such as lipophilicity and target binding affinity.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(2-cyclohexylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO/c22-21-9-5-4-8-18(21)16-23-19-10-12-20(13-11-19)24-15-14-17-6-2-1-3-7-17/h4-5,8-13,17,23H,1-3,6-7,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEHVAVNYABXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=C(C=C2)NCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188883 | |

| Record name | 2-Chloro-N-[4-(2-cyclohexylethoxy)phenyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040693-04-6 | |

| Record name | 2-Chloro-N-[4-(2-cyclohexylethoxy)phenyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[4-(2-cyclohexylethoxy)phenyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline typically involves a multi-step process:

Formation of 2-Chlorobenzyl Chloride: This can be achieved by reacting 2-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.

Preparation of 4-(2-Cyclohexylethoxy)aniline: This intermediate can be synthesized by reacting 4-nitrophenol with 2-cyclohexylethanol in the presence of a base like potassium carbonate, followed by reduction of the nitro group to an amine.

Coupling Reaction: The final step involves the reaction of 2-chlorobenzyl chloride with 4-(2-cyclohexylethoxy)aniline in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Physicochemical Properties

Biological Activity

N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C₂₁H₂₆ClNO

- Molecular Weight : 337.90 g/mol

- CAS Number : 1040693-12-6

- Structure : The compound features a chlorobenzyl group and a cyclohexylethoxy substituent, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on structurally related triazole derivatives have shown promising antimicrobial activity against various pathogens, suggesting that the presence of the chlorobenzyl group may enhance such effects .

Anticancer Properties

The compound's structural characteristics could also position it as a candidate for anticancer activity. Analogous compounds have demonstrated efficacy in inhibiting cancer cell lines such as HCT116, with mechanisms involving apoptosis and cell cycle arrest . The SAR (Structure-Activity Relationship) studies of related compounds indicate that modifications in the substituents can lead to enhanced potency against cancer cells.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, potentially leading to reduced cell proliferation in cancer cells .

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within microbial cells, disrupting their function and leading to cell death.

Case Study 1: Antimicrobial Testing

A study conducted on various aniline derivatives, including this compound, revealed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The binding affinity of these compounds to bacterial gyrase was notably higher than that of traditional antibiotics, indicating a potential for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy

In vitro studies assessing the anticancer properties of related anilines demonstrated that modifications to the aniline structure significantly influenced cytotoxicity against cancer cell lines. Compounds with similar substituents were effective in inducing apoptosis in HCT116 cells, suggesting that this compound could possess similar capabilities .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential alkylation and coupling reactions. For example:

- Step 1 : Alkylation of 4-nitrophenol with 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(2-cyclohexylethoxy)nitrobenzene.

- Step 2 : Reduction of the nitro group to an aniline (e.g., catalytic hydrogenation with Pd/C) .

- Step 3 : Chlorobenzylation via nucleophilic substitution using 2-chlorobenzyl chloride in the presence of a base (e.g., NaH) .

- Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and controlled stoichiometric ratios. Monitor intermediates via TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR for characteristic signals (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl CH₂ at δ 1.0–2.0 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELXL for bond-length/angle validation .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for aromatic amines).

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .

- Storage Recommendations : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases). Validate with co-crystallized ligand data .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., H-bond donors at the aniline NH) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Standardization : Re-evaluate IC₅₀ values under consistent conditions (pH 7.4, 37°C, 5% CO₂) .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) that may confound results .

- Dose-Response Curves : Perform triplicate experiments with Hill slope analysis to confirm potency trends .

Q. How can reaction mechanisms for derivative synthesis (e.g., sulfonation or halogenation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR (e.g., disappearance of NH stretch at ~3400 cm⁻¹) .

- Isotopic Labeling : Use -H₂O to trace ether bond cleavage pathways .

- DFT Calculations : Compute transition-state energies (e.g., B3LYP/6-31G*) to identify rate-limiting steps .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Library Design : Synthesize analogs with systematic substitutions (e.g., halogen replacements, cyclohexyl→cyclopentyl).

- Data Table :

| Modification | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| -Cl → -F | 120 ± 10 | 3.2 |

| Cyclohexyl → Cyclopentyl | 95 ± 8 | 2.9 |

- Multivariate Analysis : Use PCA or PLS to correlate structural descriptors with activity .

Q. How can the compound’s metabolic pathways be mapped in vitro?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites via UPLC-QTOF .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Stable Isotope Tracing : Incubate with -labeled glucose to track incorporation into metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.